molecular formula C21H29NO B5144067 3-(4-methylphenyl)-N-propan-2-yladamantane-1-carboxamide

3-(4-methylphenyl)-N-propan-2-yladamantane-1-carboxamide

Cat. No.: B5144067
M. Wt: 311.5 g/mol
InChI Key: FTYKJOBQOANJJP-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-N-propan-2-yladamantane-1-carboxamide is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its rigid and symmetrical structure, which imparts unique physical and chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-N-propan-2-yladamantane-1-carboxamide typically involves multiple steps, starting from adamantane. One common synthetic route includes the following steps:

    Functionalization of Adamantane: Adamantane is first functionalized to introduce a carboxylic acid group, forming adamantane-1-carboxylic acid.

    Formation of Amide Bond: The carboxylic acid group is then activated using reagents such as thionyl chloride or carbodiimides, followed by reaction with 3-(4-methylphenyl)-N-propan-2-ylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-N-propan-2-yladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the adamantane or phenyl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methylphenyl)-N-propan-2-yladamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and pharmacological properties. It may exhibit antiviral, antibacterial, or anticancer activities.

    Materials Science: The rigid structure of adamantane derivatives makes them suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes and molecular interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-N-propan-2-yladamantane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative known for its antiviral properties.

    Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.

Uniqueness

3-(4-methylphenyl)-N-propan-2-yladamantane-1-carboxamide is unique due to the presence of the 4-methylphenyl group, which may impart distinct pharmacological properties compared to other adamantane derivatives. This structural variation can lead to differences in biological activity, making it a compound of interest for further research.

Properties

IUPAC Name

3-(4-methylphenyl)-N-propan-2-yladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-14(2)22-19(23)21-11-16-8-17(12-21)10-20(9-16,13-21)18-6-4-15(3)5-7-18/h4-7,14,16-17H,8-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYKJOBQOANJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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